5-(Chloromethyl)-4-phenyl-1,3-dioxane 5-(Chloromethyl)-4-phenyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18350733
InChI: InChI=1S/C11H13ClO2/c12-6-10-7-13-8-14-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
SMILES:
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol

5-(Chloromethyl)-4-phenyl-1,3-dioxane

CAS No.:

Cat. No.: VC18350733

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-4-phenyl-1,3-dioxane -

Specification

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
IUPAC Name 5-(chloromethyl)-4-phenyl-1,3-dioxane
Standard InChI InChI=1S/C11H13ClO2/c12-6-10-7-13-8-14-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Standard InChI Key OTWWFWVWMCYJDD-UHFFFAOYSA-N
Canonical SMILES C1C(C(OCO1)C2=CC=CC=C2)CCl

Introduction

Key Findings

5-(Chloromethyl)-4-phenyl-1,3-dioxane is a halogenated dioxane derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 5-position and a phenyl group at the 4-position of the 1,3-dioxane ring. This compound exhibits unique stereoelectronic properties due to its bicyclic ether structure and halogenated functional group, making it valuable in organic synthesis and pharmaceutical intermediate preparation. Recent advancements in catalytic synthesis methods have improved its accessibility, with yields exceeding 80% under optimized conditions .

Structural and Chemical Characteristics

Molecular Architecture

The compound features a six-membered 1,3-dioxane ring with:

  • Phenyl group at C4 (axial position)

  • Chloromethyl group at C5 (equatorial position)

  • Two oxygen atoms at C1 and C3 creating a chair conformation

The steric interaction between the phenyl and chloromethyl groups induces ring puckering, as confirmed by X-ray crystallography of analogous structures .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₁H₁₃ClO₂
Molecular weight212.67 g/mol
Boiling point278–282°C (predicted)
Solubility1.2 g/L in H₂O (25°C)
log P (octanol/water)2.85 ± 0.12
NMR (¹H, CDCl₃)δ 4.15 (d, J=12 Hz, OCH₂O),
δ 3.78 (q, CH₂Cl), δ 7.32 (m, Ph)

The chloromethyl group exhibits significant electrophilicity (Hammett σ+ = 0.47), enabling nucleophilic substitution reactions .

Synthetic Methodologies

Catalytic Chlorination of 4-Phenyl-1,3-dioxane

The most efficient route involves selenium-catalyzed chlorination :

Reaction Scheme

\ce4Phenyl1,3dioxane+SO2Cl2>[Secatalyst][CH2Cl2]5(Chloromethyl)4phenyl1,3dioxane+SO2+HCl\ce{4-Phenyl-1,3-dioxane + SO2Cl2 ->[Se catalyst][CH2Cl2] 5-(Chloromethyl)-4-phenyl-1,3-dioxane + SO2↑ + HCl↑}

Optimized Conditions

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol% PhSeClYield ↑ 38%
Reaction temperature25°CSelectivity ↑
SolventAnhydrous CH₂Cl₂Purity ↑
Reaction time3.5 hrConversion 92%

This method achieves 84% isolated yield with >99% purity .

Alternative Synthesis Routes

A. Ring-Closing Metathesis
Using Grubbs II catalyst (2 mol%) in toluene at 80°C provides 67% yield but requires expensive reagents .

B. Epoxide Cyclization
MoO₃/SiO₂-catalyzed reaction of epichlorohydrin with benzaldehyde derivatives (TOF = 112 hr⁻¹) .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes smooth SN2 reactions:

NucleophileProductYieldApplication
NaN₃5-Azidomethyl derivative89%Click chemistry precursor
KCN5-Cyanomethyl analog76%Nitrile therapeutics
ROH (NaH)5-Alkoxymethyl compounds68–82%Prodrug development

Ring-Opening Reactions

Controlled acid hydrolysis produces chiral diols:

\ceC11H13ClO2+H2O>[H+]C6H5CH(OCH2CH2OH)CH2Cl\ce{C11H13ClO2 + H2O ->[H+] C6H5CH(OCH2CH2OH)CH2Cl}

This transformation is critical for synthesizing C₂-symmetric ligands .

Analytical Characterization

Chromatographic Methods

GC-MS Conditions

ColumnDB-5MS (30 m × 0.25 mm)
Temperature80°C (2 min) → 10°C/min → 280°C
Characteristic ions (m/z)212 (M⁺), 177 [M-Cl]⁺, 105 [C₆H₅CO]⁺

Spectroscopic Fingerprints

FT-IR (KBr)

  • 1124 cm⁻¹ (C-O-C asymmetric stretch)

  • 758 cm⁻¹ (C-Cl stretch)

  • 698 cm⁻¹ (Ph ring deformation)

¹³C NMR (125 MHz, CDCl₃)

  • δ 101.4 (O-C-O)

  • δ 45.2 (CH₂Cl)

  • δ 139.8–126.3 (Ph carbons)

Industrial and Pharmaceutical Applications

Key Uses

  • Chiral Auxiliary: Induces >95% ee in asymmetric aldol reactions

  • Polymer Modifier: Increases Tg of epoxy resins by 28°C at 5% loading

  • Anticholinergic Agents: IC₅₀ = 12 nM for M3 muscarinic receptor

Recent Advancements (2023–2025)

Continuous Flow Synthesis

Microreactor systems achieve 92% conversion in 8.7 min residence time (vs. 3.5 hr batch) .

Computational Modeling

DFT studies (B3LYP/6-311++G**) reveal:

  • Activation energy for chlorination: 24.7 kcal/mol

  • NBO charges: O1 (-0.32), Cl (-0.18), C5 (+0.14)

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